molecular formula C9H10BrClN2O B598143 4-(5-Bromo-3-chloropyridin-2-YL)morpholine CAS No. 1199773-09-5

4-(5-Bromo-3-chloropyridin-2-YL)morpholine

Cat. No.: B598143
CAS No.: 1199773-09-5
M. Wt: 277.546
InChI Key: RIPNXWDOUNUVSM-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-chloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrClN2O and a molecular weight of 277.55 g/mol . This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine typically involves the reaction of 5-bromo-3-chloropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-chloropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(5-Bromo-3-chloropyridin-2-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-(5-Bromo-3-chloropyridin-2-yl)morpholine can be compared with other similar compounds, such as:

  • 4-(5-Bromo-3-chloropyridin-2-yl)piperidine
  • 4-(5-Bromo-3-chloropyridin-2-yl)pyrrolidine
  • 4-(5-Bromo-3-chloropyridin-2-yl)thiomorpholine

These compounds share similar structural features but differ in the nature of the ring attached to the pyridine moiety. The presence of different rings can influence the chemical properties and reactivity of these compounds, making this compound unique in its applications and effects .

Properties

IUPAC Name

4-(5-bromo-3-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPNXWDOUNUVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682405
Record name 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-09-5
Record name 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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